

Application Notes: Thalidomide-Based PROTACs in Cancer Research

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Compound of Interest

Compound Name: *Thalidomide-N-C3-O-C4-O-C3-OH*

Cat. No.: *B15577431*

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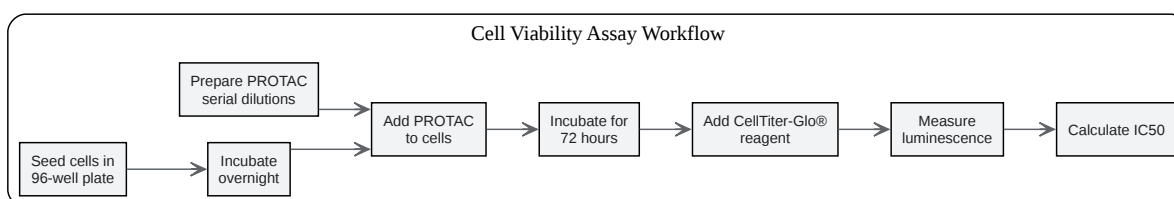
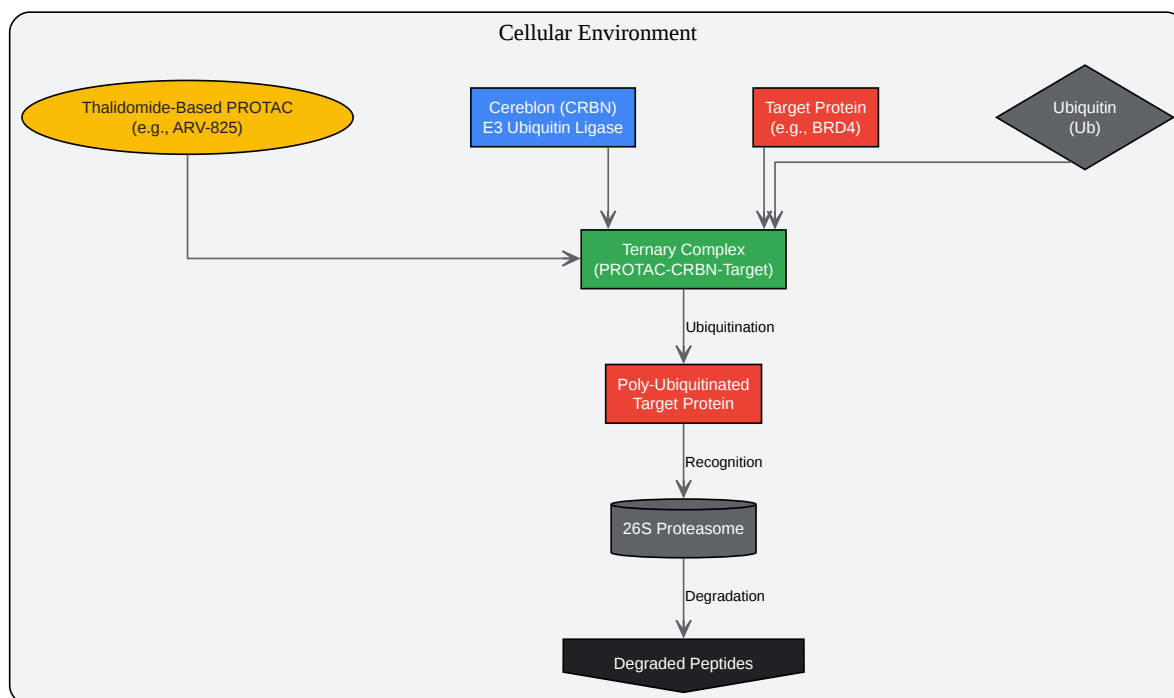
Introduction

Thalidomide and its analogs, including lenalidomide and pomalidomide, are a class of immunomodulatory drugs (IMiDs) that have demonstrated significant therapeutic efficacy in various hematological malignancies. A key breakthrough in understanding their mechanism of action was the discovery that they bind to the E3 ubiquitin ligase Cereblon (CRBN). This finding has paved the way for the development of a novel class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs).

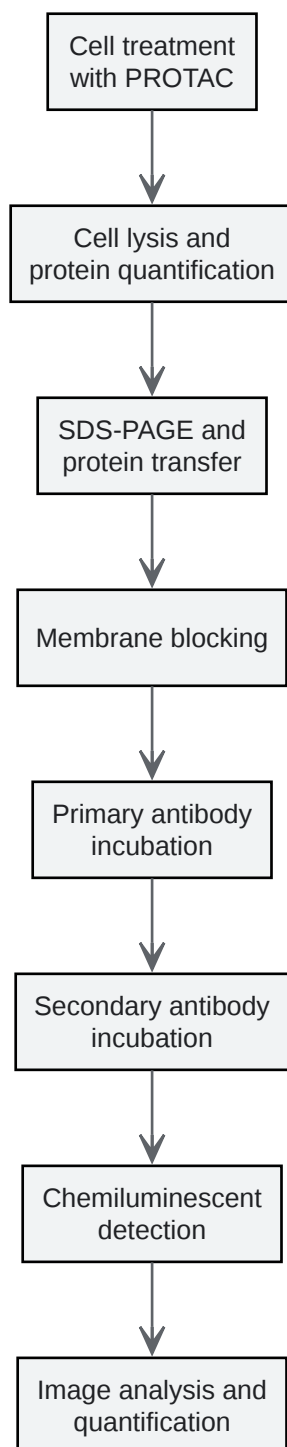
The chemical structure "**Thalidomide-N-C3-O-C4-O-C3-OH**" represents a thalidomide core functionalized with a linker, a characteristic feature of PROTACs. In this context, the thalidomide moiety serves as an E3 ligase binder, while the linker connects it to a warhead that targets a specific protein of interest for degradation. This application note will focus on the principles and applications of thalidomide-based PROTACs in cancer research, using the well-characterized BRD4-degrading PROTAC, ARV-825, as a representative example.

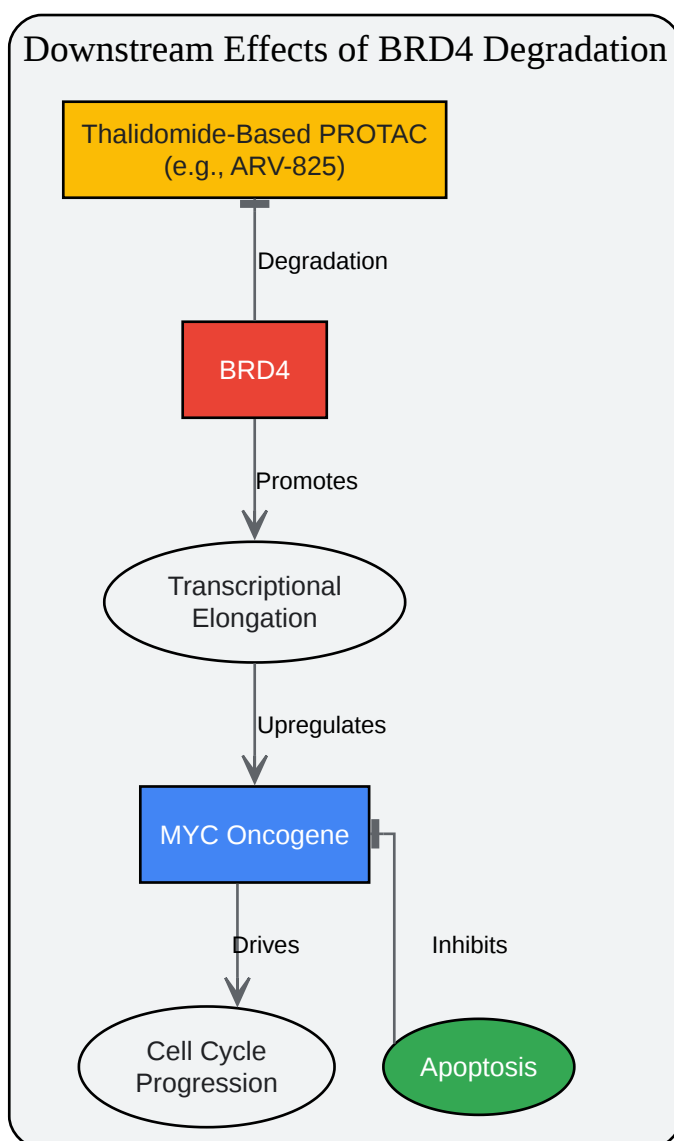
Mechanism of Action

Thalidomide-based PROTACs function by hijacking the body's own protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex between the E3 ubiquitin ligase CRBN and the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of target proteins at very low compound concentrations.



Western Blot Workflow for Protein Degradation





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